Lipophilicity and Polar Surface Area Differentiation Versus 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 5711-61-5)
The target compound incorporates an ethylene spacer that increases both lipophilicity and topological polar surface area relative to the direct aryl analog 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, the most structurally similar comparator available . This difference can alter passive membrane permeability and hydrogen-bonding capacity in downstream conjugates [1].
| Evidence Dimension | Calculated LogP and TPSA (topological polar surface area) |
|---|---|
| Target Compound Data | LogP = 1.38; TPSA = 74.9 Ų; MW = 219.24; Rotatable bonds = 5 |
| Comparator Or Baseline | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 5711-61-5): LogP ~0.91 (estimated); TPSA ~64.9 Ų; MW = 191.19; Rotatable bonds = 2 |
| Quantified Difference | ΔLogP ≈ +0.47; ΔTPSA ≈ +10.0 Ų; ΔMW = +28.05 Da; ΔRotatable bonds = +3 |
| Conditions | In silico calculation (XLogP3/ACD/Lab); TPSA by fragment-based method; data sourced from Chemsrc and PubChem Lite entries |
Why This Matters
The altered physicochemical profile predicts measurably different chromatographic retention, solubility, and permeability behavior that cannot be replicated by the direct aryl analog in any assay or synthetic application.
- [1] PubChem Lite. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (IEJVXWOVBNWQCY-UHFFFAOYSA-N): monoisotopic mass 191.06947 Da, 2 rotatable bonds. Available at pubchemlite.lcsb.uni.lu. View Source
